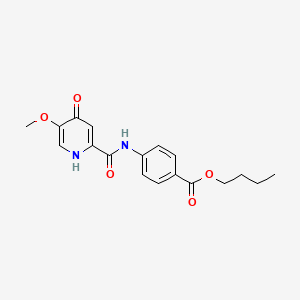![molecular formula C21H25NO3 B6561618 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091074-14-4](/img/structure/B6561618.png)
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide (2-MPA) is a synthetic compound belonging to the family of phenoxyacetamides. It has been studied extensively in scientific research due to its numerous applications in various fields. 2-MPA has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been widely used in scientific research due to its numerous applications. It has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design. It has also been used for the synthesis of various derivatives of phenoxyacetamides, as well as for the synthesis of novel compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is not fully understood. It is believed that the compound binds to proteins in the cell membrane and alters their activity, leading to changes in cellular processes. It has also been proposed that this compound may act as an inhibitor of certain enzymes, leading to changes in the metabolism of cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been shown to affect the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and is easy to synthesize in large quantities. It is also relatively non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, this compound has several limitations for lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic syntheses. It is also relatively expensive, making it difficult to use in large quantities.
Orientations Futures
There are numerous potential future directions for 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. It could be used to develop novel compounds with potential therapeutic applications. It could also be used to study the structure-activity relationships of phenoxyacetamides and to develop new synthetic methods for their synthesis. In addition, it could be used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new diagnostic and therapeutic strategies.
Méthodes De Synthèse
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized in multiple ways. The most commonly used method is the reaction of 2-methylphenol with 4-phenyloxan-4-ylmethylacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound in high yields.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17-7-5-6-10-19(17)25-15-20(23)22-16-21(11-13-24-14-12-21)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVSUHXLXQDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561607.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561624.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561632.png)
